REACTION_CXSMILES
|
C1([Si:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([Cl:9])[Cl:8])C=CC=CC=1.[Cl:16][SiH](Cl)Cl>[Cl-].[Al+3].[Cl-].[Cl-]>[C:10]1([Si:7]([Cl:8])([Cl:9])[Cl:16])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
477 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are run in over the course of 6 hours 50 minutes
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
at 70°C
|
Type
|
DISTILLATION
|
Details
|
distilling the dichlorosilane
|
Type
|
ADDITION
|
Details
|
containing 74% of dichlorosilane
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[Si](Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |